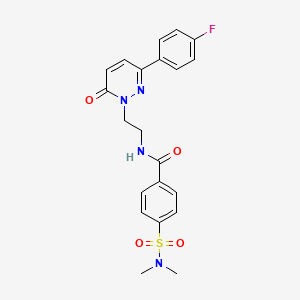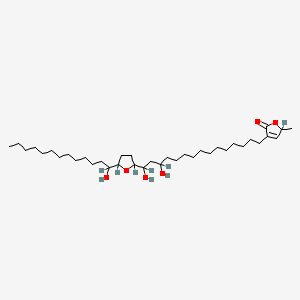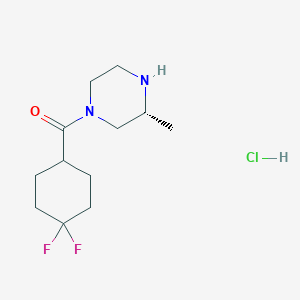![molecular formula C14H12FN3O2 B2929060 2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448074-56-3](/img/structure/B2929060.png)
2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a chemical compound that has attracted attention due to its potential applications in scientific research. This compound is synthesized using a specific method that involves several steps, and it has been found to have a mechanism of action that affects various biochemical and physiological processes. In
Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry Applications
Process Development and Synthesis :
- The synthesis of complex molecules, like Voriconazole, involves the manipulation of fluoro and pyrimidine components. These components are crucial for achieving desired pharmacological properties, such as broad-spectrum antifungal activity. The synthesis process explores the stereochemistry and diastereoselection, demonstrating the critical role of fluoro and pyrimidine derivatives in medicinal chemistry (Butters et al., 2001).
Fluoroionophores and Metal Recognition :
- Fluoroionophores based on specific structural motifs, including pyrimidine derivatives, are designed for metal cation recognition. These compounds exhibit unique spectral properties upon interacting with metals like Zn+2, demonstrating their potential in analytical chemistry and environmental monitoring (Hong et al., 2012).
Novel Anti-inflammatory and Analgesic Agents :
- Pyrimidine heterocycles, particularly those incorporating fluoro and aryl groups, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies underscore the importance of substituent nature in modulating biological activity, highlighting the therapeutic potential of such derivatives (Muralidharan et al., 2019).
Material Science and Chemical Properties
Corrosion Inhibition :
- Schiff bases derived from pyrimidinones exhibit significant corrosion inhibition efficiency on carbon steel in acidic environments. This application is crucial for developing new materials with enhanced resistance to degradation, impacting industries ranging from construction to aerospace (Hegazy et al., 2012).
Radical Scavenging and Antioxidant Properties :
- Studies on derivatives like p-fluorophenol have explored their potential as antioxidants through density functional theory (DFT) analysis. These investigations contribute to understanding the electronic properties influencing radical scavenging activity, relevant for developing new antioxidant agents (Al‐Sehemi & Irfan, 2017).
Neuronal Cell Apoptosis and Toxicology :
- Research on the toxicological effects of synthetic cathinones, including derivatives with fluoro substitutions, provides insight into their mechanism of action at the cellular level, such as inducing oxidative stress and apoptosis in neuronal cells. This research is pivotal for understanding the safety and environmental impact of these compounds (Morikawa et al., 2020).
Mécanisme D'action
Target of Action
It is known that pyrrolo[3,4-d]pyrimidine derivatives have been associated with the inhibition of certain kinases
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It is known that pyrrolo[3,4-d]pyrimidine derivatives can interact with their targets by forming hydrogen bonds and hydrophobic interactions . This interaction can lead to changes in the conformation of the target protein, potentially inhibiting its function .
Biochemical Pathways
Given the potential kinase inhibition activity of pyrrolo[3,4-d]pyrimidine derivatives, it is plausible that this compound could affect signal transduction pathways . The downstream effects would depend on the specific kinases inhibited and could include changes in cell proliferation, differentiation, and survival.
Result of Action
If this compound acts as a kinase inhibitor, it could potentially lead to changes in cell signaling, which could in turn affect cellular processes such as cell growth and apoptosis .
Propriétés
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(4-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-1-3-12(4-2-11)20-8-14(19)18-6-10-5-16-9-17-13(10)7-18/h1-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYANLESRVXHBHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2928979.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2928980.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2928982.png)




![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2928990.png)
![3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928992.png)

![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928995.png)

![N-[4-(acetylamino)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2928999.png)